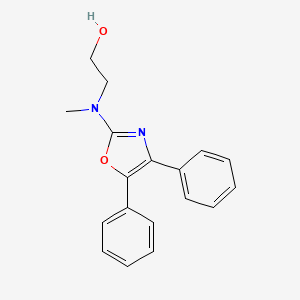

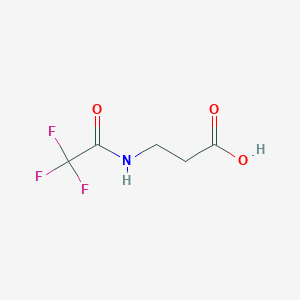

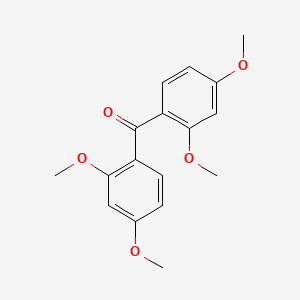

![molecular formula C20H12S B1605730 Dinaphtho[2,1-b:1',2'-d]thiophene CAS No. 194-65-0](/img/structure/B1605730.png)

Dinaphtho[2,1-b:1',2'-d]thiophene

Vue d'ensemble

Description

Dinaphtho[2,1-b:1’,2’-d]thiophene (DNT) is one of the “dynamic thiahelicenes” that is obtained as a racemate due to its low energy barrier for enantiomerization . It has a molecular formula of C20H12S .

Molecular Structure Analysis

The molecular structure of DNT is complex, with a flexible dynamic thiahelicene structure . It has a molecular weight of 284.374 Da and a monoisotopic mass of 284.065979 Da .Chemical Reactions Analysis

DNT has been found to have an extra-high refractive index of 1.808 at 633 nm, which is rarely achieved in organic small molecules . This property is based on its flexible dynamic thiahelicene structure, leading to metastable film-forming ability, high compatibility with PMMA, and exhibition of an extra-high refractive index caused by dense packing in the amorphous film .Physical And Chemical Properties Analysis

DNT is a thermally stable crystal . It has an extra-high refractive index of 1.808 at 633 nm . It also has a hole mobility of 1 cm^2 V^-1 s^-1, which can be used for a majority of electronic applications .Applications De Recherche Scientifique

Electronic and Semiconductor Applications

Dinaphtho[2,1-b:1',2'-d]thiophene (DNTT) has significant applications in the field of electronics, specifically in organic field-effect transistors (OFETs). Research indicates that DNTT derivatives, synthesized through facile methods, demonstrate high field-effect mobility in vapor-processed OFETs, suggesting their potential for advanced electronic applications (Yamamoto & Takimiya, 2007), (Niimi et al., 2011).

Unique three-dimensional (3D) molecular arrays in dimethyl-DNTT crystals have been identified, offering a new approach to 3D organic semiconductors. These structures exhibit superior semiconductor channel properties in field-effect transistors with considerable mobility (Kang et al., 2010).

A soluble precursor of DNTT has been developed for printed organic thin-film transistors (OTFTs), showcasing excellent durability against air exposure and thermal stress. This innovation enables the production of high-performance OTFTs with efficient thin-film formation and phase separations (Kimura et al., 2015).

Material Synthesis and Stability

The synthesis of various dinaphthothiophenes, including DNTT, has been achieved, laying the groundwork for further exploration in material science (Tedjamulia et al., 1983).

Flexible low-voltage organic transistors and circuits based on DNTT have been reported. These devices demonstrate not only high mobility but also exceptional air stability, maintaining significant performance over extended periods (Zschieschang et al., 2010).

Chemical Modification and Properties

DNTT-based organic semiconductors have been studied for their stability and performance in organic thin-film transistor materials. These semiconductors, consisting of multiple aromatic rings, provide high-quality thin films and superior field-effect transistor channels (Takimiya et al., 2014).

Nickel-catalyzed asymmetric Grignard cross-coupling of DNTT has led to the creation of axially chiral binaphthyls with high enantioselectivity. This process demonstrates the potential for chemical modifications of DNTT in synthesizing chiral compounds (Shimada et al., 2002).

Diphenyl derivatives of DNTT have been characterized and analyzed, revealing typical herringbone packing and p-channel transistor characteristics with high mobilities. A unique aspect of these derivatives is their superior thermal stability, making them useful in high-temperature applications (Kang et al., 2013).

Physical and Thermal Properties

The hole transporting properties of DNTT in thin-film and single-crystal organic field-effect transistors have been investigated. This research provides insights into the potential of DNTT as an air-stable p-type organic semiconductor, highlighting its unique structural and electronic properties (Nakahara et al., 2013).

A molecular dynamics study of thermal transport in DNTT organic semiconductor reveals its thermal conductivity dependence on crystal size and orientation. This study contributes to understanding the thermal properties of organic semiconductors in electronic devices (Wang et al., 2017).

Orientations Futures

Chemical modification of DNT provided new halogen-free vinyl monomers, which could be easily polymerized to form vinyl polymers with high refractive indices of 1.72–1.74, as well as film-forming ability, high thermal stability, and high transparency in the visible region . Thus, the DNT structure is a new promising candidate for organic polymeric high refractive index materials .

Propriétés

IUPAC Name |

12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12S/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNCOYXPHARAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(S3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173017 | |

| Record name | Dinaphtho(2,1-b:1',2'-d)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dinaphtho[2,1-b:1',2'-d]thiophene | |

CAS RN |

194-65-0 | |

| Record name | Dinaphtho(2,1-b:1',2'-d)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinaphtho(2,1-b:1',2'-d)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)

![8h-Indeno[1,2-c]thiophen-8-one](/img/structure/B1605656.png)

![3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1605666.png)